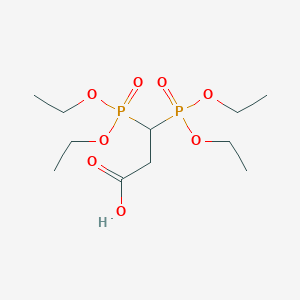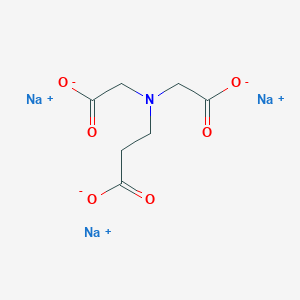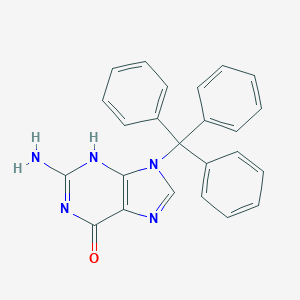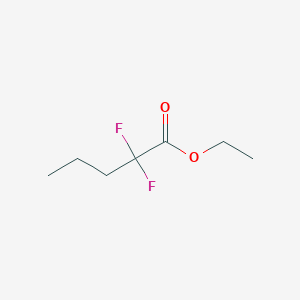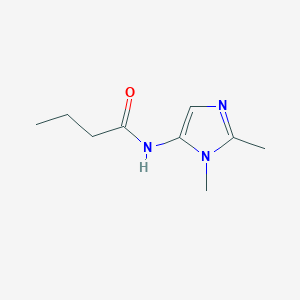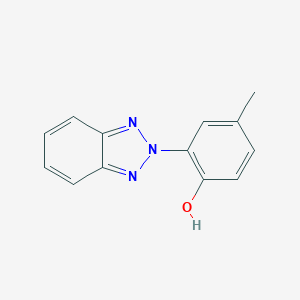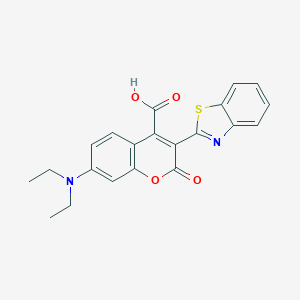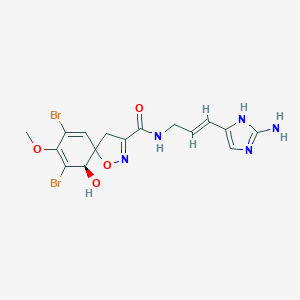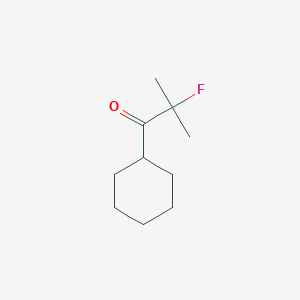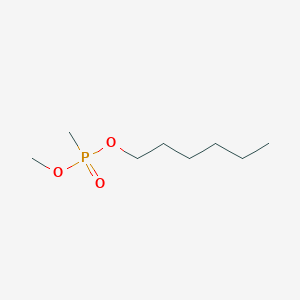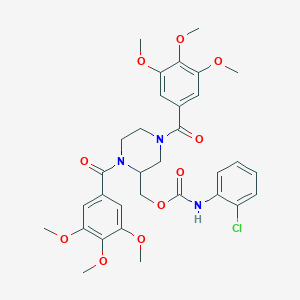
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate, also known as BTMCP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cancer cell growth, as well as its ability to induce apoptosis in cancer cells. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its ability to inhibit the growth of various cancer cell lines. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory conditions. However, one limitation of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. One potential area of research is the development of more efficient synthesis methods for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. Additionally, further studies are needed to fully understand the mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in human clinical trials.
Méthodes De Synthèse
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate involves the reaction of 2-chlorophenyl isocyanate with 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate.
Applications De Recherche Scientifique
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
Numéro CAS |
129230-03-1 |
|---|---|
Nom du produit |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate |
Formule moléculaire |
C32H36ClN3O10 |
Poids moléculaire |
658.1 g/mol |
Nom IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C32H36ClN3O10/c1-40-24-13-19(14-25(41-2)28(24)44-5)30(37)35-11-12-36(31(38)20-15-26(42-3)29(45-6)27(16-20)43-4)21(17-35)18-46-32(39)34-23-10-8-7-9-22(23)33/h7-10,13-16,21H,11-12,17-18H2,1-6H3,(H,34,39) |
Clé InChI |
WZODACLMDWREJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Synonymes |
Carbamic acid, (2-chlorophenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2- piperazinyl)methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



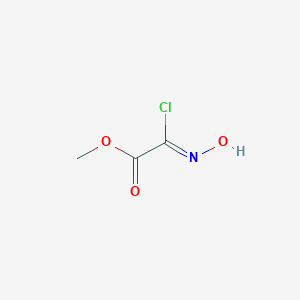
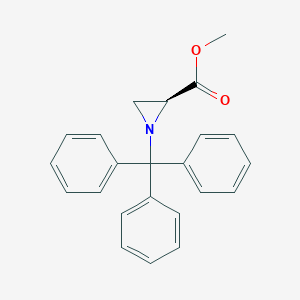
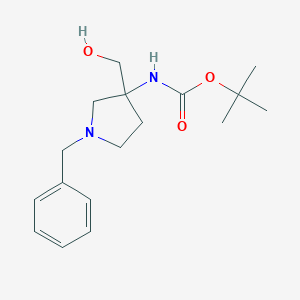
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
